Benzene, 1-cyclopropyl-4-methyl-
CAS No.: 6921-43-3
Cat. No.: VC3881083
Molecular Formula: C10H12
Molecular Weight: 132.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6921-43-3 |
|---|---|
| Molecular Formula | C10H12 |
| Molecular Weight | 132.2 g/mol |
| IUPAC Name | 1-cyclopropyl-4-methylbenzene |
| Standard InChI | InChI=1S/C10H12/c1-8-2-4-9(5-3-8)10-6-7-10/h2-5,10H,6-7H2,1H3 |
| Standard InChI Key | OHSOXYBIKPSCSK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2CC2 |
| Canonical SMILES | CC1=CC=C(C=C1)C2CC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzene core substituted with a cyclopropane ring at the para position relative to a methyl group. The cyclopropyl moiety introduces significant ring strain, which influences the molecule’s reactivity and conformational stability. The IUPAC name, 1-cyclopropyl-4-methylbenzene, reflects this substitution pattern . Key structural identifiers include:
X-ray crystallography and computational modeling confirm a planar benzene ring with the cyclopropyl group adopting a slightly puckered conformation orthogonal to the aromatic plane . This geometry minimizes steric hindrance between the methyl and cyclopropyl substituents.
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification typically involves fractional distillation due to the compound’s boiling point of 201.2°C at 760 mmHg . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity and structural integrity .
Physicochemical Properties
Physical Properties
The compound is a colorless liquid at room temperature with the following characteristics:
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 0.988 g/cm³ | |
| Boiling Point | 201.2°C at 760 mmHg | |
| Flash Point | 66.2°C | |
| Refractive Index | 1.558 | |
| Vapor Pressure (25°C) | 0.15 kPa |
The relatively low flash point indicates flammability, necessitating careful handling under inert atmospheres .
Chemical Stability and Reactivity
The cyclopropyl group confers unique reactivity:
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Ring-Opening Reactions: Under acidic conditions, the cyclopropane ring may undergo cleavage to form allylic carbocations, which can participate in further electrophilic substitutions .
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Electrophilic Aromatic Substitution: The methyl group acts as an activating ortho/para director, while the cyclopropyl group exerts moderate deactivation due to its electron-withdrawing inductive effect .
Thermodynamic and Spectroscopic Data
Thermodynamic Parameters
Spectral Signatures
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Infrared (IR) Spectroscopy: Strong absorption bands at 3050 cm⁻¹ (C–H aromatic stretching) and 2900 cm⁻¹ (C–H cyclopropane stretching) .
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¹H NMR: Signals at δ 6.8–7.2 ppm (aromatic protons), δ 2.3 ppm (methyl group), and δ 0.6–1.2 ppm (cyclopropyl protons) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s rigid cyclopropyl structure makes it a potential precursor in drug design, particularly for kinase inhibitors and antipsychotic agents. For example, derivatives of N-cyclopropylbenzamides exhibit bioactivity in central nervous system targets .
Materials Science
Its thermal stability and low polarity suggest utility as a solvent or monomer in polymer synthesis. The compound’s density (0.988 g/cm³) aligns with requirements for lightweight polymeric materials .
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